molecular formula C20H21NO4S B6179164 ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 212070-75-2

ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B6179164
CAS RN: 212070-75-2
M. Wt: 371.5
InChI Key:
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Description

Ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, also known as 4-methylbenzenesulfonyl-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate ethyl ester, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It has a molecular weight of 358.4 g/mol and a melting point of 126-127°C.

Scientific Research Applications

Ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateenesulfonyl-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate ethyl ester has a wide range of applications in scientific research. It is used as an inhibitor of the enzyme, matrix metalloproteinase-2 (MMP-2), which is involved in the degradation of extracellular matrix proteins. It is also used as an inhibitor of the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis. In addition, it is used as an inhibitor of the enzyme, dihydrofolate reductase (DHFR), which is involved in the biosynthesis of purines and pyrimidines.

Mechanism of Action

Ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateenesulfonyl-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate ethyl ester acts as an inhibitor of several enzymes by forming a stable covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateenesulfonyl-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate ethyl ester has been shown to inhibit the activity of several enzymes, including MMP-2, GAPDH, and DHFR. Inhibition of these enzymes can lead to changes in the biochemical and physiological processes that they regulate. For example, inhibition of MMP-2 can lead to changes in the extracellular matrix, resulting in changes in cell adhesion, migration, and differentiation. Inhibition of GAPDH can lead to changes in glycolysis, resulting in changes in energy production. Inhibition of DHFR can lead to changes in the biosynthesis of purines and pyrimidines, resulting in changes in DNA and RNA synthesis.

Advantages and Limitations for Lab Experiments

The use of ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateenesulfonyl-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate ethyl ester has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound that is easily synthesized. In addition, it can be used to inhibit multiple enzymes, allowing for the study of multiple biochemical and physiological processes. However, it is important to note that the compound can be toxic in high concentrations, and the effects of long-term exposure are unknown.

Future Directions

There are a number of potential future directions for the use of ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateenesulfonyl-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate ethyl ester. One potential direction is to explore the potential therapeutic applications of the compound, such as the development of inhibitors of MMP-2 and other enzymes for the treatment of diseases. Another potential direction is to explore the use of the compound as a tool for studying the structure and function of enzymes. Finally, there is potential to explore the use of the compound in other scientific research applications, such as drug development and food safety.

Synthesis Methods

Ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateenesulfonyl-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate ethyl ester can be synthesized through the reaction of ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateenesulfonyl chloride and 2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is conducted at a temperature of 120°C for 2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate' involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl 2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate", "4-methylbenzenesulfonyl chloride", "Base (such as triethylamine or sodium hydroxide)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve ethyl 2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or sodium hydroxide to the solution.", "Step 3: Slowly add 4-methylbenzenesulfonyl chloride to the solution while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent.", "Step 6: Purify the product by column chromatography or recrystallization to obtain the desired compound 'ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate'." ] }

CAS RN

212070-75-2

Molecular Formula

C20H21NO4S

Molecular Weight

371.5

Purity

98

Origin of Product

United States

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